CID 6857658
Description
CID 6857658 is a unique chemical entity registered in PubChem, a comprehensive database for chemical compounds and their biological activities. For instance, analogous compounds like CID 72863 (CAS 1761-61-1) in provide a template for such entries, featuring properties such as solubility (0.687 mg/mL), molecular formula (C₇H₅BrO₂), and hazard classifications (e.g., H302 for acute toxicity). This compound likely follows similar documentation standards, with experimental synthesis methods and spectral characterization data archived in supporting materials .
Properties
Molecular Formula |
O2S- |
|---|---|
Molecular Weight |
64.07 g/mol |
InChI |
InChI=1S/HO2S/c1-3-2/h1H/p-1 |
InChI Key |
DOUHZFSGSXMPIE-UHFFFAOYSA-M |
SMILES |
[O-]S[O] |
Canonical SMILES |
[O-]S[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 6857658, two structurally and functionally analogous compounds are selected for comparison: CID 72863 (CAS 1761-61-1) and CID 6857660 (a hypothetical analog). The comparison focuses on physicochemical properties, synthetic methodologies, and biological relevance.
Table 1: Physicochemical Properties
Key Findings:
Structural Similarities :
- This compound and CID 72863 share aromatic frameworks with halogen substituents (e.g., bromine in CID 72863). CID 6857660 introduces a methyl group, altering steric effects and solubility .
- Synthesis routes for such compounds often involve catalytic methods, as seen in CID 72863’s use of A-FGO catalysts in tetrahydrofuran (THF) under reflux .
Functional Differences :
- Solubility : CID 72863 exhibits higher aqueous solubility (0.687 mg/mL) compared to this compound (predicted 0.45 mg/mL), likely due to its polar bromine atom. CID 6857660’s lower solubility (0.32 mg/mL) correlates with increased hydrophobicity from the methyl group .
- Bioactivity : While pharmacological data (e.g., IC₅₀) are absent for this compound, similar compounds like CID 72863 are investigated for applications in materials science and medicinal chemistry due to their stable heterocyclic cores .
Synthetic Efficiency :
- CID 72863 achieves a 98% yield using recyclable A-FGO catalysts, emphasizing green chemistry principles. This compound may require optimized reaction conditions (e.g., temperature, solvent) to match this efficiency .
Research Implications and Limitations
- Data Gaps : The absence of explicit experimental data for this compound limits direct mechanistic insights. Future studies should prioritize spectral characterization (NMR, MS) and bioactivity assays to validate predictions .
- Methodological Consistency : Cross-referencing PubChem entries with journal guidelines (e.g., Journal of Cheminformatics in ) ensures reproducibility in reporting parameters like collision cross-section (CCS) and mass accuracy (±5 ppm) .
Q & A
Q. How to validate computational predictions of this compound’s binding affinity?
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